tert-Butyl 2-[Methoxy(methyl)amino]-2-oxoacetate
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Overview
Description
tert-Butyl 2-[Methoxy(methyl)amino]-2-oxoacetate is an organic compound with the molecular formula C9H17NO4. It is a white to off-white solid that is slightly soluble in chloroform and methanol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-[Methoxy(methyl)amino]-2-oxoacetate typically involves the reaction of tert-butyl bromoacetate with methoxy(methyl)amine under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. The use of automated systems and advanced purification techniques ensures the efficient and cost-effective production of the compound .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-[Methoxy(methyl)amino]-2-oxoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy(methyl)amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
Oxidation: Oxo derivatives.
Reduction: Alcohol or amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
tert-Butyl 2-[Methoxy(methyl)amino]-2-oxoacetate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 2-[Methoxy(methyl)amino]-2-oxoacetate involves its interaction with specific molecular targets, such as enzymes. For example, as an inhibitor of aggrecanase-1 and aggrecanase-2, the compound binds to the active site of these enzymes, preventing them from cleaving aggrecan, a key component of cartilage. This inhibition helps to reduce cartilage degradation and inflammation in conditions such as osteoarthritis .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl N-(2-{[({1-Methyl-5-[(triphenylmethyl)amino]ethyl}carbamate: Similar in structure but with different functional groups.
tert-Butylamine: Shares the tert-butyl group but differs in its overall structure and reactivity.
Uniqueness
tert-Butyl 2-[Methoxy(methyl)amino]-2-oxoacetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as a selective inhibitor of aggrecanase enzymes sets it apart from other similar compounds .
Properties
IUPAC Name |
tert-butyl 2-[methoxy(methyl)amino]-2-oxoacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4/c1-8(2,3)13-7(11)6(10)9(4)12-5/h1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCSBEGCJZBZJIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(=O)N(C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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